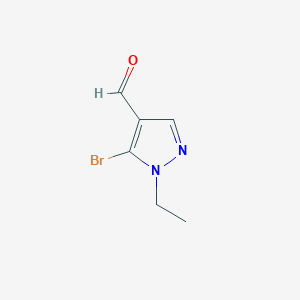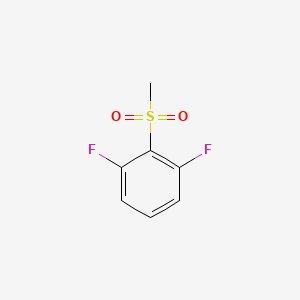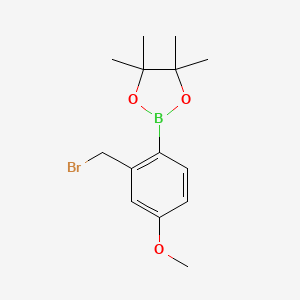
3,4-Dimethyl-2-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a pentene chain. The structure of this compound can exist in different stereoisomeric forms, including (E)- and (Z)-isomers .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process .
化学反応の分析
Types of Reactions
3,4-Dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound can convert it into 3,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3,4-dimethyl-2-pentyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogens like chlorine or bromine can be used under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-pentanol, 3,4-dimethyl-2-pentanone, and 3,4-dimethyl-2-pentanoic acid.
Reduction: 3,4-Dimethylpentane.
Substitution: 3,4-Dimethyl-2-pentyl chloride or bromide.
科学的研究の応用
3,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other chemical products.
作用機序
The mechanism of action of 3,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and conversion to an alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups .
類似化合物との比較
Similar Compounds
- 2,3-Dimethyl-2-pentene
- 2,4-Dimethyl-2-pentene
- 3,3-Dimethyl-2-pentene
Uniqueness
3,4-Dimethyl-2-pentene is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
特性
CAS番号 |
24910-63-2 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC名 |
3,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3 |
InChIキー |
PPBWEVVDSRKEIK-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)




![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)


